Cas no 821770-39-2 (6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]-)
![6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]- structure](https://nl.kuujia.com/scimg/cas/821770-39-2x500.png)
821770-39-2 structure
Productnaam:6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]-
6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]-
- 7-methyl-1-phenyl-4-(3-phenylprop-2-enyl)oct-6-en-3-one
- DTXSID20839177
- 7-Methyl-1-phenyl-4-(3-phenylprop-2-en-1-yl)oct-6-en-3-one
- 821770-39-2
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- Inchi: InChI=1S/C24H28O/c1-20(2)16-18-23(15-9-14-21-10-5-3-6-11-21)24(25)19-17-22-12-7-4-8-13-22/h3-14,16,23H,15,17-19H2,1-2H3
- InChI-sleutel: SCXSRKZZKFUURC-UHFFFAOYSA-N
- LACHT: CC(=CCC(CC=CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2)C
Berekende eigenschappen
- Exacte massa: 332.214015512g/mol
- Monoisotopische massa: 332.214015512g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 9
- Complexiteit: 429
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 1
- XLogP3: 6.4
- Topologisch pooloppervlak: 17.1Ų
6-Octen-3-one, 7-methyl-1-phenyl-4-[(2E)-3-phenyl-2-propenyl]- Gerelateerde literatuur
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Majid Beidaghi,Yury Gogotsi Energy Environ. Sci., 2014,7, 867-884
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3. Back matter
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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